molecular formula C16H14N2O2S B2918236 N-[(pyridin-4-yl)methyl]naphthalene-2-sulfonamide CAS No. 324776-06-9

N-[(pyridin-4-yl)methyl]naphthalene-2-sulfonamide

Cat. No.: B2918236
CAS No.: 324776-06-9
M. Wt: 298.36
InChI Key: WUOZKXOOBWQLDD-UHFFFAOYSA-N
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Description

N-[(pyridin-4-yl)methyl]naphthalene-2-sulfonamide is an organic compound that features a naphthalene ring system substituted with a sulfonamide group and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(pyridin-4-yl)methyl]naphthalene-2-sulfonamide typically involves the reaction of naphthalene-2-sulfonyl chloride with 4-(aminomethyl)pyridine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-[(pyridin-4-yl)methyl]naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products

    Oxidation: Formation of sulfonic acids or sulfoxides

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted sulfonamides

Scientific Research Applications

N-[(pyridin-4-yl)methyl]naphthalene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-[(pyridin-4-yl)methyl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The pyridine moiety can participate in π-π stacking interactions with aromatic residues, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(pyridin-4-yl)methyl]benzene-1-sulfonamide
  • N-[(pyridin-4-yl)methyl]naphthalene-1-sulfonamide
  • N-[(pyridin-3-yl)methyl]naphthalene-2-sulfonamide

Uniqueness

N-[(pyridin-4-yl)methyl]naphthalene-2-sulfonamide is unique due to the specific positioning of the pyridine and naphthalene rings, which can influence its binding properties and reactivity. The presence of the sulfonamide group also imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(pyridin-4-ylmethyl)naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c19-21(20,18-12-13-7-9-17-10-8-13)16-6-5-14-3-1-2-4-15(14)11-16/h1-11,18H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOZKXOOBWQLDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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